Biotin-PEG2-C4-Alkin

Übersicht

Beschreibung

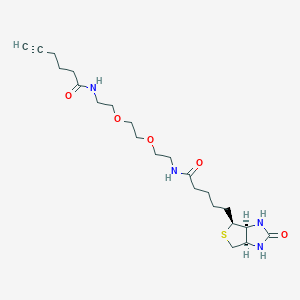

Biotin-PEG2-C4-Alkyne is a compound that combines biotin, polyethylene glycol (PEG), and an alkyne functional group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in click chemistry reactions. The biotin moiety allows for affinity-based applications, while the alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Wissenschaftliche Forschungsanwendungen

Biotin-PEG2-C4-Alkyne has a wide range of applications in scientific research:

Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells

Biology: Employed in bioconjugation techniques to label biomolecules such as proteins, nucleic acids, and lipids with biotin for detection and purification purposes

Medicine: Utilized in the development of targeted drug delivery systems and diagnostic assays

Industry: Applied in the production of biotinylated reagents and materials for various industrial processes

Wirkmechanismus

Target of Action

Biotin-PEG2-C4-Alkyne is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .

Mode of Action

Biotin-PEG2-C4-Alkyne operates through a mechanism known as PROTAC (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein . Biotin-PEG2-C4-Alkyne, as a click chemistry reagent, contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The key biochemical pathway involved in the action of Biotin-PEG2-C4-Alkyne is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .

Pharmacokinetics

The peg2 linker in the compound is known to enhance water solubility , which could potentially improve its bioavailability.

Result of Action

The primary result of Biotin-PEG2-C4-Alkyne’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific proteins targeted.

Action Environment

The action of Biotin-PEG2-C4-Alkyne can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it undergoes can be affected by the presence of copper ions . Additionally, the stability of the compound might be influenced by storage conditions .

Biochemische Analyse

Biochemical Properties

Biotin-PEG2-C4-Alkyne plays a significant role in biochemical reactions. The biotin part of Biotin-PEG2-C4-Alkyne has a high affinity and can bind with proteins like streptavidin or avidin, which are widely used in biological labeling and bioconjugation experiments . The alkyne group in Biotin-PEG2-C4-Alkyne can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Cellular Effects

The effects of Biotin-PEG2-C4-Alkyne on cells and cellular processes are largely dependent on the biomolecules it is conjugated to. The biotin component of Biotin-PEG2-C4-Alkyne can interact with cellular proteins that have a high affinity for biotin, potentially influencing cell function .

Molecular Mechanism

Biotin-PEG2-C4-Alkyne exerts its effects at the molecular level through its ability to form covalent bonds with azide-tagged molecules via the CuAAC reaction . This allows for the specific covalent linkage of molecules, a feature that is exploited in the field of click chemistry .

Temporal Effects in Laboratory Settings

The effects of Biotin-PEG2-C4-Alkyne over time in laboratory settings would depend on the specific experimental conditions and the biomolecules it is conjugated to. Peg-based compounds like Biotin-PEG2-C4-Alkyne are generally known for their stability .

Metabolic Pathways

The involvement of Biotin-PEG2-C4-Alkyne in metabolic pathways would be largely dependent on the specific biomolecules it is conjugated to. The biotin component of Biotin-PEG2-C4-Alkyne could potentially interact with enzymes or cofactors in biotin-dependent metabolic pathways .

Transport and Distribution

The transport and distribution of Biotin-PEG2-C4-Alkyne within cells and tissues would depend on the specific biomolecules it is conjugated to. The biotin component of Biotin-PEG2-C4-Alkyne could potentially interact with cellular transporters or binding proteins that recognize biotin .

Subcellular Localization

The subcellular localization of Biotin-PEG2-C4-Alkyne would depend on the specific biomolecules it is conjugated to. The biotin component of Biotin-PEG2-C4-Alkyne could potentially direct it to specific compartments or organelles based on the localization of biotin-binding proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Biotin-PEG2-C4-Alkyne is synthesized through a multi-step process involving the conjugation of biotin with a PEG linker and the introduction of an alkyne group. The synthesis typically involves the following steps:

Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

PEG Conjugation: The activated biotin is then reacted with a PEG linker containing an amine group to form biotin-PEG.

Alkyne Introduction: The PEGylated biotin is further reacted with an alkyne-containing reagent, such as propargylamine, to introduce the alkyne group

Industrial Production Methods

Industrial production of Biotin-PEG2-C4-Alkyne follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to maintain consistency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

Biotin-PEG2-C4-Alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the alkyne group of Biotin-PEG2-C4-Alkyne and an azide-containing molecule .

Common Reagents and Conditions

Reagents: Copper(I) catalyst (e.g., copper sulfate and sodium ascorbate), azide-containing molecules.

Conditions: The reaction is typically carried out in an aqueous or mixed solvent system at room temperature or slightly elevated temperatures

Major Products

The major product formed from the CuAAC reaction is a biotinylated molecule with a stable triazole linkage. This product can be used for various affinity-based applications and further chemical modifications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Biotin-PEG2-Alkyne: A shorter PEG linker with similar biotin and alkyne functionalities.

Biotin-PEG4-Alkyne: A longer PEG linker with biotin and alkyne groups, offering increased solubility and flexibility.

Biotin-PEG4-Carboxamide-Propargyl Biotin: A non-cleavable, alkyne-activated biotinylation reagent used in similar click chemistry applications.

Uniqueness

Biotin-PEG2-C4-Alkyne is unique due to its specific PEG linker length and the presence of a C4 spacer, which provides optimal flexibility and spacing for bioconjugation reactions. This compound offers a balance between solubility, flexibility, and reactivity, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)/t17-,18-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIRHLAYBWVOOC-WFXMLNOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![Benzamide,3-(1-amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoromethyl)-](/img/structure/B606057.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)